![molecular formula C34H70O4Si B14589429 1-(Octadecyloxy)-3-[(trimethylsilyl)oxy]propan-2-YL decanoate CAS No. 61540-85-0](/img/structure/B14589429.png)
1-(Octadecyloxy)-3-[(trimethylsilyl)oxy]propan-2-YL decanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Octadecyloxy)-3-[(trimethylsilyl)oxy]propan-2-YL decanoate is a complex organic compound that features both long alkyl chains and silyl ether functionalities. This compound is of interest due to its unique structural properties, which make it suitable for various applications in organic synthesis, materials science, and potentially in biological systems.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Octadecyloxy)-3-[(trimethylsilyl)oxy]propan-2-YL decanoate typically involves multiple steps, starting from simpler organic molecules. One common approach is to first prepare the intermediate compounds, such as 1-(Octadecyloxy)-2,3-propanediol and trimethylsilyl chloride. These intermediates are then reacted under specific conditions to form the final product.
-
Preparation of 1-(Octadecyloxy)-2,3-propanediol
Reactants: Octadecanol, epichlorohydrin
Conditions: Base-catalyzed reaction, typically using sodium hydroxide or potassium hydroxide.
-
Formation of Trimethylsilyl Ether
Reactants: 1-(Octadecyloxy)-2,3-propanediol, trimethylsilyl chloride
Conditions: Anhydrous conditions, often using a solvent like dichloromethane and a base such as triethylamine.
-
Esterification to Form the Final Product
Reactants: 1-(Octadecyloxy)-3-[(trimethylsilyl)oxy]propan-2-ol, decanoic acid
Conditions: Acid-catalyzed esterification, typically using sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation, recrystallization, or chromatography would be employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
1-(Octadecyloxy)-3-[(trimethylsilyl)oxy]propan-2-YL decanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The silyl ether group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl ether group.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new functionalized derivatives.
科学的研究の応用
1-(Octadecyloxy)-3-[(trimethylsilyl)oxy]propan-2-YL decanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: Potential use in the development of lipid-based drug delivery systems.
Medicine: Investigated for its role in creating biocompatible materials for medical implants.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(Octadecyloxy)-3-[(trimethylsilyl)oxy]propan-2-YL decanoate depends on its application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its long alkyl chains and silyl ether groups may interact with lipid membranes, potentially altering membrane properties and facilitating drug delivery.
類似化合物との比較
Similar Compounds
- 1-(Octadecyloxy)-2,3-propanediol
- Trimethylsilyl chloride
- Decanoic acid
Uniqueness
1-(Octadecyloxy)-3-[(trimethylsilyl)oxy]propan-2-YL decanoate is unique due to its combination of long alkyl chains and silyl ether functionalities. This dual nature allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in both organic synthesis and biological systems.
特性
CAS番号 |
61540-85-0 |
|---|---|
分子式 |
C34H70O4Si |
分子量 |
571.0 g/mol |
IUPAC名 |
(1-octadecoxy-3-trimethylsilyloxypropan-2-yl) decanoate |
InChI |
InChI=1S/C34H70O4Si/c1-6-8-10-12-14-15-16-17-18-19-20-21-22-24-26-28-30-36-31-33(32-37-39(3,4)5)38-34(35)29-27-25-23-13-11-9-7-2/h33H,6-32H2,1-5H3 |
InChIキー |
XLSMRWFVIUGHAQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCOCC(CO[Si](C)(C)C)OC(=O)CCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


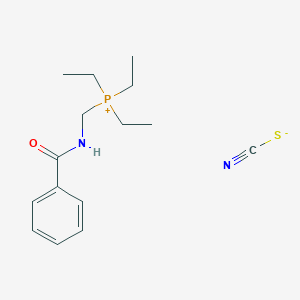
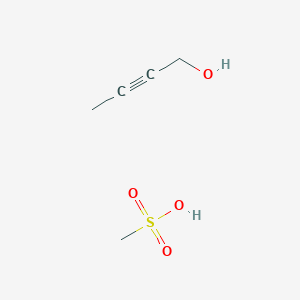

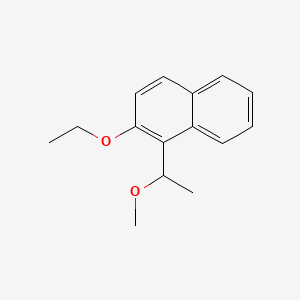
![Benzoic acid, 2-[(1,3-dioxo-3-phenylpropyl)amino]-, heptyl ester](/img/structure/B14589373.png)
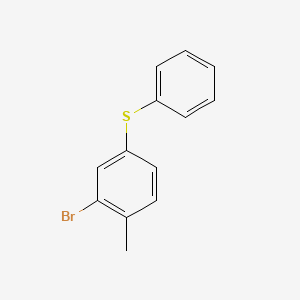
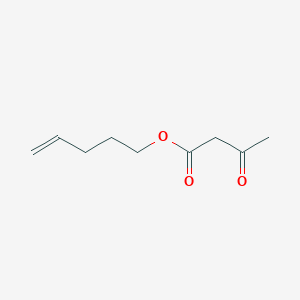
![N-Propyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14589405.png)
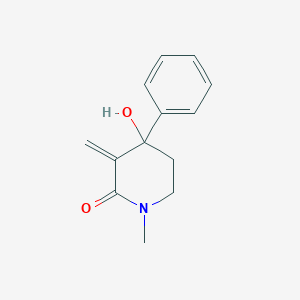
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis[5-(1-benzofuran-2-yl)-1,3,4-oxadiazole]](/img/structure/B14589414.png)
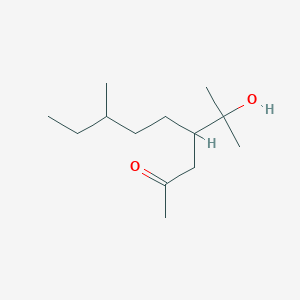
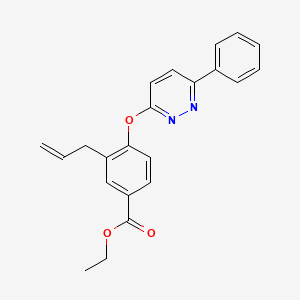
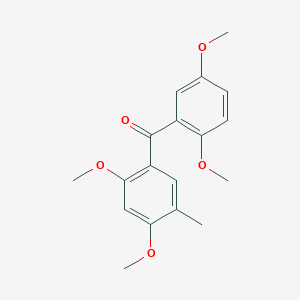
![2-[4-Methyl-3-(propylsulfanyl)phenoxy]benzoic acid](/img/structure/B14589435.png)
